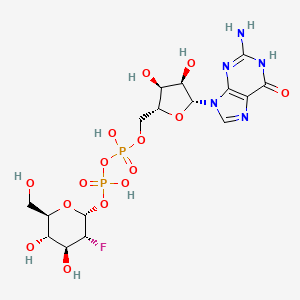
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazinone core, followed by the introduction of the diethylaminoethoxy group and the iminoethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more hydrogenated version of the original compound.
Scientific Research Applications
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or developing new drugs.
Industry: It may be used in the production of specialty chemicals, materials, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to bind to these targets, either activating or inhibiting their function, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Diethylamino)ethoxy]ethanol: Shares the diethylaminoethoxy group but lacks the benzothiazinone core.
4-(Diethylamino)-2-ethoxybenzaldehyde: Contains a similar diethylamino group but has a different core structure.
Uniqueness
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its combination of functional groups and the benzothiazinone core
Properties
CAS No. |
91119-92-5 |
|---|---|
Molecular Formula |
C18H27N3O2S |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
6-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]-4-ethyl-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C18H27N3O2S/c1-5-20(6-2)10-11-23-19-14(4)15-8-9-17-16(12-15)21(7-3)18(22)13-24-17/h8-9,12H,5-7,10-11,13H2,1-4H3/b19-14+ |
InChI Key |
WOFLHSFKJYGJTL-XMHGGMMESA-N |
Isomeric SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)/C(=N/OCCN(CC)CC)/C |
Canonical SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)C(=NOCCN(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


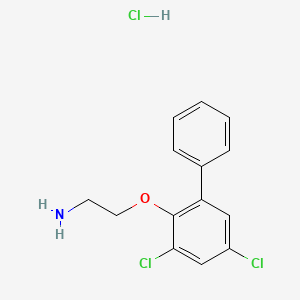
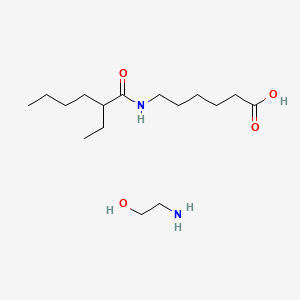
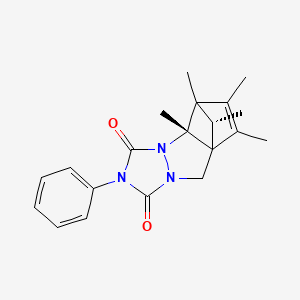
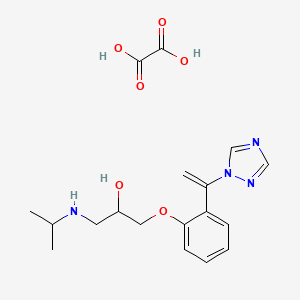
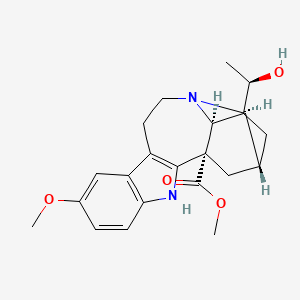

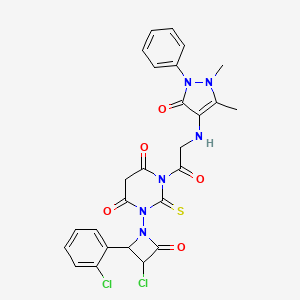

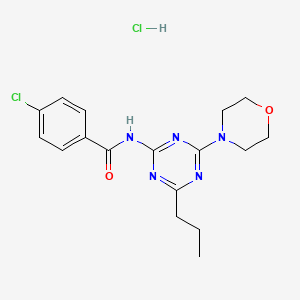
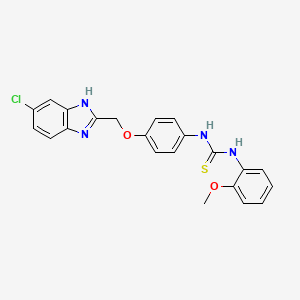

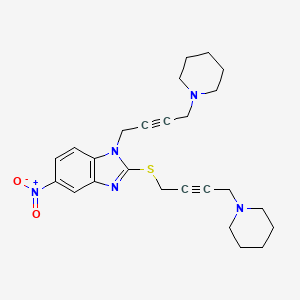
![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)
